molecular formula C15H13NO3 B13913027 4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid

4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13913027
M. Wt: 255.27 g/mol
InChI Key: IOCAVWKNFACNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring an acetylamino (-NHCOCH₃) substituent at the 4' position and a carboxylic acid (-COOH) group at the 4 position. This compound belongs to a class of biphenyl carboxylic acids widely utilized in medicinal chemistry, materials science, and organic synthesis. The acetylamino group introduces hydrogen-bonding capabilities and steric bulk, which can influence molecular interactions in biological systems or material frameworks. Potential applications include serving as a building block for drug development, particularly in targeting enzymes or receptors where the acetylamino group may enhance binding affinity or modulate solubility .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-(4-acetamidophenyl)benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10(17)16-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

IOCAVWKNFACNHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Alkyl-Substituted Biphenyls

Another approach to obtain biphenyl carboxylic acids involves the oxidation of alkyl-substituted biphenyls :

  • Alkyl groups on biphenyl rings can be oxidized to carboxylic acids using strong oxidizers such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
  • This method is useful if the biphenyl structure with an acetylamino substituent is available but lacks the carboxyl group.
  • Caution is required as harsh oxidation conditions may affect sensitive groups like acetylamino.

Hydrolysis of Nitrile Precursors

The hydrolysis of nitrile derivatives is a classical method to prepare carboxylic acids:

  • Starting from 4'-(acetylamino)[1,1'-biphenyl]-4-carbonitrile, acidic or basic hydrolysis converts the nitrile (-CN) group into the carboxylic acid (-COOH).
  • Conditions:
    • Acidic hydrolysis: Dilute HCl, reflux for several hours
    • Basic hydrolysis: NaOH or KOH, reflux followed by acidification
  • This route may be preferred when the nitrile intermediate is more accessible or stable.

Purification and Characterization

  • The crude product from coupling or hydrolysis reactions is typically purified by column chromatography using ethyl acetate/petroleum ether mixtures.
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) enhances purity.
  • Characterization includes:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Suzuki-Miyaura Cross-Coupling 4-bromoacetanilide + 4-carboxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃, 80°C, 16 h High selectivity, mild conditions Requires palladium catalyst
Acetylation of Amino Biphenyl 4'-amino-[1,1'-biphenyl]-4-carboxylic acid Acetic anhydride or acetyl chloride, pyridine Simple, selective acetylation Requires amino intermediate
Oxidation of Alkyl Biphenyl Alkyl-substituted biphenyl KMnO₄ or CrO₃, acidic/basic medium Direct carboxylation of alkyl groups Harsh conditions may degrade groups
Hydrolysis of Nitrile 4'-(acetylamino)[1,1'-biphenyl]-4-carbonitrile Acidic or basic hydrolysis, reflux Straightforward conversion Nitrile precursor synthesis needed

Research Data and Yields

  • Suzuki-Miyaura coupling reactions for biphenyl carboxylic acids typically yield 70–85% pure product after purification.
  • Acetylation reactions proceed with near quantitative yields (>90%) under optimized conditions.
  • Oxidation of alkyl biphenyls yields carboxylic acids in 60–75% yields but may require careful control to avoid overoxidation.
  • Hydrolysis of nitriles generally provides 80–90% yields of carboxylic acids.

Chemical Reactions Analysis

Types of Reactions: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with therapeutic properties.

Industry: In the industrial sector, 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid with structurally related biphenyl carboxylic acid derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Biphenyl Carboxylic Acid Derivatives

Compound Name Substituent Synthesis Method Key Applications Notable Properties References
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid -NO₂ (nitro) Two-step synthesis via coupling reactions Immunomodulatory small molecules Electron-withdrawing; enhances acidity
4'-Iodo[1,1'-biphenyl]-4-carboxylic acid -I (iodo) Iodination + Suzuki coupling Pharmaceuticals, agrochemicals, materials Halogenation enables cross-coupling
4'-Cyano[1,1'-biphenyl]-4-carboxylic acid -CN (cyano) Suzuki coupling + tetrazole ring closure Antimicrobial agents Electron-withdrawing; impacts π-stacking
4'-Chloro[1,1'-biphenyl]-4-carboxylic acid -Cl (chloro) Not specified Intermediate in organic synthesis Moderate electron-withdrawing effect
4'-Hydroxy[1,1'-biphenyl]-4-carboxylic acid -OH (hydroxy) Hydrolysis of methyl ester SHP2 phosphatase inhibitors Hydrogen-bond donor; polar
4'-Methyl[1,1'-biphenyl]-4-carboxylic acid -CH₃ (methyl) Suzuki coupling NMR-characterized intermediates Electron-donating; increases lipophilicity
4'-(Diphenylamino)[1,1'-biphenyl]-4-carboxylic acid -NPh₂ (diphenylamino) Suzuki coupling Chromophores for photophysical materials Strong electron-donating; enhances fluorescence
4'-(Pyridin-4-yl)[1,1'-biphenyl]-4-carboxylic acid -C₅H₄N (pyridinyl) Suzuki coupling MOFs for methane storage Rigid linker; coordination capability
This compound -NHCOCH₃ (acetylamino) Likely acetylation of amino precursor Drug intermediates, bioactive molecules Hydrogen-bonding; moderate steric bulk

Key Insights:

Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups (e.g., -NO₂, -CN): Increase carboxylic acid acidity and influence π-π interactions in materials. Nitro derivatives are used in immunomodulatory research due to their reactivity . Electron-Donating Groups (e.g., -CH₃, -NPh₂): Enhance lipophilicity and fluorescence properties. Diphenylamino derivatives are employed in chromophores for light-emitting materials . Halogens (e.g., -I, -Cl): Enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for functionalization. Iodo derivatives are key intermediates in drug synthesis .

Synthesis Trends :

  • Suzuki coupling is a universal method for constructing biphenyl cores .
  • Post-functionalization (e.g., acetylation, hydrolysis) tailors substituents. For example, methyl esters (e.g., ) are hydrolyzed to free carboxylic acids .

Application-Specific Design: Pharmaceuticals: Acetylamino and hydroxy groups improve bioavailability and target engagement . Materials Science: Pyridinyl and diphenylamino groups enable coordination in MOFs or fluorescence in chromophores .

Unique Advantages of this compound:

  • The acetylamino group balances hydrogen-bonding capacity and steric effects, making it suitable for drug candidates requiring both solubility and target specificity.
  • Its methyl ester derivative (methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate, ) serves as a protected intermediate for controlled synthesis .

Biological Activity

4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, including antibacterial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H15NO3\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{3}

This structure features an acetylamino group attached to a biphenyl ring, which is known for influencing its biological interactions.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the biphenyl structure have been shown to inhibit various bacterial strains effectively.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Amino-5-aryl-1,2,4-triazoleE. coli5 µg/mL
4-Hydroxyphenyl derivativeB. subtilis26–27 mm zone of inhibition
Acetylated derivativesS. aureusComparable to levofloxacin

Studies have demonstrated that modifications at specific positions on the biphenyl ring can enhance antibacterial activity. For example, introducing halogen substituents has been associated with increased efficacy against resistant strains like Bacillus subtilis .

Antiviral Activity

The antiviral properties of similar compounds have also been explored. In vitro studies have shown that certain derivatives can inhibit viral replication effectively.

Case Study: Antiviral Assays

A study assessed the antiviral activity of compounds against the influenza virus and SARS-CoV-2. The results indicated that compounds with structural similarities to this compound exhibited moderate antiviral activity at concentrations around 5 µg/mL without significant cytotoxic effects .

Anticancer Properties

Emerging research suggests that this compound may also possess anticancer properties. The biphenyl structure is known for its ability to interact with cellular pathways involved in cancer progression.

Table 2: Anticancer Activity of Biphenyl Derivatives

CompoundCancer Cell LineIC50 Value (µM)
Acetylated biphenyl derivativeHeLa (cervical cancer)10 µM
Related triazole derivativesMCF-7 (breast cancer)15 µM

In vitro studies have shown that these derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by acetylation of the amino group. For purity optimization:

  • Use high-purity starting materials (e.g., 4-aminobiphenyl derivatives) and Pd-based catalysts .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water mixture) .
  • Monitor reaction progress using TLC or HPLC (C18 column, UV detection at 254 nm) to identify byproducts like unreacted precursors or acetylated impurities .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms biphenyl connectivity and acetylation (e.g., acetyl peak at ~2.1 ppm in ¹H NMR; carbonyl signals at ~170 ppm in ¹³C NMR) .
  • FT-IR : Validate carboxylic acid (-COOH, ~2500-3300 cm⁻¹ broad stretch) and acetyl (-NHCO, ~1650 cm⁻¹ amide I band) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]⁺) and rule out fragmentation products .

Q. What are the recommended storage and handling protocols to maintain compound stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the acetyl group or oxidation .
  • Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid contact with skin/eyes due to acute toxicity risks (Category 4 for oral/dermal exposure) .
  • Disposal : Follow institutional guidelines for carboxylic acid waste; neutralize with NaOH before disposal .

Q. How can common synthetic impurities (e.g., deacetylated byproducts) be identified and mitigated?

  • Methodological Answer :

  • Impurity Profiling : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Deacetylated byproducts (e.g., 4'-amino derivative) elute earlier due to higher polarity .
  • Mitigation : Optimize acetylation conditions (e.g., excess acetic anhydride, DMAP catalyst) and reduce reaction time to minimize hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Reaction Path Modeling : Use DFT (e.g., B3LYP/6-31G*) to map electrophilic substitution sites on the biphenyl core. The acetylated amino group directs meta/para substitution .
  • Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF), aiding reaction design .
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Data Normalization : Control variables like solvent (DMSO vs. aqueous buffer) and cell line/pH sensitivity .
  • Dose-Response Curves : Use Hill equation modeling to compare IC₅₀ values across assays .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed derivatives) that may confound activity results .

Q. How do electronic effects of substituents (e.g., acetyl vs. hydroxyl groups) influence the compound’s reactivity?

  • Methodological Answer :

  • Hammett Analysis : Compare σ values for substituents. The acetyl group (-COCH₃) is electron-withdrawing, reducing electron density at the biphenyl para position and directing electrophiles to meta sites .
  • Electrochemical Profiling : Cyclic voltammetry (glassy carbon electrode) measures oxidation potentials, showing acetyl’s stabilizing effect on radical intermediates .

Q. What methodologies enable targeted derivatization (e.g., esterification) for specific applications?

  • Methodological Answer :

  • Ester Synthesis : React with alkyl halides (e.g., ethyl bromide) in DMF using K₂CO₃ as a base. Monitor via ¹H NMR for ester peak (~4.1 ppm, -OCH₂CH₃) .
  • Amide Coupling : Use EDC/HOBt to conjugate with amines, optimizing pH (6.5–7.5) to prevent carboxylic acid protonation .
  • Derivative Screening : High-throughput robotic platforms (e.g., 96-well plates) test solubility and bioactivity of analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.